pMot (1-14), Leu(13)-
Description
Properties
CAS No. |
138143-07-4 |
|---|---|
Molecular Formula |
C15H22O |
Synonyms |
pMot (1-14), Leu(13)- |
Origin of Product |
United States |
Peptide Design and Synthetic Principles for Motilin Analogs
Strategic Considerations for N-Terminal Pyroglutamyl Modification in Peptide Synthesis
The N-terminal modification of peptides to form a pyroglutamyl (pGlu) residue is a critical strategy in medicinal chemistry for enhancing peptide stability. sciopen.commorressier.comresearchgate.net This modification involves the intramolecular cyclization of an N-terminal glutamine (Gln) or, to a lesser extent, a glutamic acid (Glu) residue. creative-proteomics.comcreative-biolabs.com The reaction, which can occur spontaneously or be enzyme-catalyzed, results in the formation of a five-membered γ-lactam ring. morressier.comresearchgate.netthieme-connect.de
A primary advantage of this modification is the significant increase in the peptide's resistance to degradation by aminopeptidases. sciopen.comthieme-connect.de These enzymes specifically target and cleave the N-terminal amino acid of a peptide chain. By incorporating the N-terminal amino group into the lactam ring, the pGlu residue effectively blocks the action of these exopeptidases, thereby prolonging the peptide's circulatory half-life and bioavailability. morressier.comresearchgate.net
In the context of synthesizing analogs like pMot (1-14), Leu(13)-, the formation of the pyroglutamyl residue is a deliberate design choice. While the cyclization of N-terminal glutamine can sometimes be an undesirable side reaction in peptide chemistry, it is harnessed in this case to create a more robust molecule. thieme-connect.de The synthesis can be approached either by inducing the cyclization of a precursor peptide with an N-terminal glutamine residue or by directly coupling pyroglutamic acid to the N-terminus of the peptide chain during synthesis. thieme-connect.de This strategic modification is fundamental to developing peptide therapeutics with improved pharmacokinetic profiles.
Table 1: Factors Influencing Pyroglutamyl (pGlu) Formation
| Factor | Description | Impact on Synthesis |
| Precursor Residue | N-terminal Glutamine (Gln) cyclizes more readily than Glutamic acid (Glu). morressier.com | The choice of Gln as the N-terminal precursor facilitates more efficient pGlu formation. |
| pH | The rate of spontaneous cyclization is influenced by pH. researchgate.net | Reaction conditions must be optimized to favor cyclization without causing other side reactions. |
| Temperature | Higher temperatures can accelerate the rate of non-enzymatic cyclization. sciopen.comresearchgate.net | Temperature control is crucial during synthesis and storage to manage the conversion process. |
| Catalysis | The reaction can be spontaneous or catalyzed by enzymes like glutaminyl cyclase. researchgate.netresearchgate.net | For synthetic purposes, chemical conditions are typically used to drive the cyclization post-synthesis. |
Solid-Phase Peptide Synthesis (SPPS) Methodologies for pMot (1-14), Leu(13)-
Solid-Phase Peptide Synthesis (SPPS) is the predominant and most efficient methodology for the chemical synthesis of peptides like pMot (1-14), Leu(13)-. evitachem.comgoogle.com Developed by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. youtube.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing at the end of each coupling step. youtube.com
For pMot (1-14), Leu(13)-, a common approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govacs.org In this method, the N-terminus of each incoming amino acid is temporarily protected by an acid-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile tert-butyl (tBu) based groups. The synthesis proceeds through repeated cycles of deprotection and coupling.
The typical SPPS cycle using Fmoc chemistry involves:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govacs.org
Washing: The resin is thoroughly washed to remove the piperidine and by-products.
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., COMU/Oxyma, DIC/Oxyma) and added to the resin, forming a new peptide bond with the newly deprotected N-terminus. nih.govgoogle.com
Washing: The resin is washed again to remove excess reagents and soluble by-products.
This cycle is repeated until the full 14-amino acid sequence is assembled. Following the final coupling step, the N-terminal Fmoc group is removed. The peptide is then cleaved from the solid support, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). nih.gov The crude peptide is subsequently purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the final high-purity product. nih.govyoutube.com
Table 2: Overview of a Standard Fmoc-SPPS Cycle
| Step | Reagents/Solvents | Purpose |
| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the N-terminal Fmoc protecting group. acs.org |
| Activation/Coupling | Fmoc-amino acid, Coupling Reagent (e.g., COMU, DIC), Additive (e.g., Oxyma), Base (e.g., DIEA) in DMF | Activation of the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. nih.gov |
| Cleavage & Final Deprotection | Trifluoroacetic Acid (TFA) with scavengers (e.g., TIS, water) | Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. nih.gov |
| Purification | RP-HPLC | Separation of the target peptide from impurities and truncated sequences. youtube.com |
Rational Selection of the (1-14) N-Terminal Fragment Length for Activity
The selection of the 14-amino acid N-terminal fragment of motilin is a strategic decision based on extensive structure-activity relationship (SAR) studies. These studies have consistently demonstrated that the biological activity of motilin resides primarily within its N-terminal domain. nih.govnih.gov
Research has shown that while the full 22-amino acid peptide is naturally occurring, truncated versions can retain significant, and in some cases, full potency. nih.gov Specifically, studies using a cell line expressing the cloned human motilin receptor found that full potency for inducing calcium fluxes was achieved with N-terminal fragments of 14 amino acids. nih.govresearchgate.netresearchgate.net In contrast, shorter fragments, such as motilin (1-9), were found to be completely devoid of contractile activity. nih.gov Conversely, removing even one or two amino acids from the N-terminus (e.g., fragments 2-22 or 3-22) resulted in a drastic reduction in potency by over 1000 times. nih.gov
This evidence pinpoints the 14-residue length as optimal for potent receptor activation. Furthermore, the C-terminal portion of the full motilin peptide (residues 15-22) has been implicated in processes like receptor desensitization and internalization. nih.gov The motilin (1-14) fragment, however, does not induce these effects, suggesting that truncating the peptide at position 14 preserves the desired agonistic activity while potentially avoiding the receptor downregulation that can lead to tachyphylaxis or tolerance. nih.gov Therefore, the (1-14) fragment length was rationally selected to create a potent and effective agonist.
Table 3: Biological Activity of Different Motilin Fragments
| Motilin Fragment | Relative Potency/Activity | Key Finding | Citation(s) |
| Motilin (1-22) | High (Full Agonist) | Induces potent Ca2+ release, receptor phosphorylation, and internalization. | nih.gov, nih.gov |
| Motilin (1-14) | High (Full Agonist) | Retains full potency for Ca2+ release but does not cause significant desensitization or internalization. | researchgate.net, nih.gov, nih.gov |
| Motilin (1-9) | Inactive | Devoid of any contractile capacity. | nih.gov |
| Motilin (2-22) | >1000x less potent | The N-terminal Phe-1 is critical for activity. | nih.gov |
Design Rationale for Leucine (B10760876) Substitution at Position 13 in Motilin Analogs
The substitution of methionine (Met) at position 13 with leucine (Leu) is a classic example of rational peptide design aimed at improving chemical stability without compromising biological function. nih.gov Native porcine motilin contains a methionine residue at this position. nih.gov A significant drawback of methionine is its susceptibility to oxidation; the sulfur atom in its side chain can be easily oxidized to form methionine sulfoxide, a modification that often leads to a partial or complete loss of the peptide's biological activity and reduces its shelf-life.
To circumvent this instability, medicinal chemists frequently replace methionine with isosteric, non-oxidizable amino acids such as leucine or norleucine (Nle). nih.govgoogle.com Leucine is an ideal substitute as its side chain has a similar size and hydrophobicity to methionine's but lacks the oxidizable sulfur atom.
Comparative in vitro studies were performed to validate this substitution. The motor effects of natural porcine motilin (13-Met-M) were compared against synthetic analogs, including [Leu¹³]-Motilin (13-Leu-M) and [Nle¹³]-Motilin (13-Nle-M), on smooth muscle strips from various species. nih.gov In tissues where motilin is active, such as rabbit duodenum and human stomach, the concentration-response curves of the three peptides were superimposable. nih.gov There were no significant differences in their maximal contractile responses or their D50 values (the concentration required to produce 50% of the maximal response). nih.gov
These findings conclusively demonstrate that position 13 of the motilin sequence is not a critical part of the peptide's active site for receptor binding and activation. nih.gov Therefore, the primary and well-justified rationale for the leucine substitution is to enhance the chemical stability and robustness of the analog by preventing oxidative degradation, thereby ensuring a more stable and reliable therapeutic agent. google.com
Molecular Pharmacology of Motilin Receptor Interaction
Ligand Binding Profile and Receptor Affinity Determination
The affinity and specificity with which a ligand binds to its receptor are fundamental determinants of its biological activity. For pMot (1-14), Leu(13)- and its analogs, these properties have been characterized through various biochemical assays.
Radioligand binding assays are a crucial tool for determining the occupancy and specificity of ligands for their receptors. In the context of the motilin receptor, these assays often utilize iodinated versions of motilin or its analogs to quantify binding to target tissues or cells expressing the receptor.
Research involving a closely related analog, the (1-14) fragment of [Phe³,Leu¹³]porcine motilin known as ANQ-11125, has been instrumental. Studies have shown that ANQ-11125 competitively displaces iodinated [Nle¹³]porcine motilin from its binding sites on rabbit antral smooth muscle tissue homogenates. researchgate.net The dissociation constant (pKd) for ANQ-11125 was determined to be 8.24 ± 0.06. researchgate.net This demonstrates a high affinity of the N-terminal (1-14) fragment for the motilin receptor. The Hill coefficient for this interaction was close to one, suggesting binding to a single class of non-interacting sites. researchgate.net
Further studies have used iodinated porcine [Leu¹³]motilin to characterize receptors in human gastrointestinal tissue, confirming that the N-terminal region of motilin is essential for binding. frontiersin.org Commercial membrane preparations from cell lines expressing the human motilin receptor also utilize [¹²⁵I]-Motilin in binding assays to screen for potential antagonists. medchemexpress.com
Competitive binding studies are essential for understanding the relative affinity of different ligands for the same receptor. By comparing the ability of pMot (1-14), Leu(13)- or its analogs to displace a radiolabeled ligand with that of native motilin, researchers can determine its binding potency.
In competitive binding assays against iodinated [Nle¹³]porcine motilin, the pKd for native porcine motilin was 9.11 ± 0.01, while the pKd for the antagonist [Phe³,Leu¹³]porcine motilin was 9.26 ± 0.04. researchgate.net The (1-14) fragment of this antagonist, ANQ-11125, had a pKd of 8.24, indicating that while the N-terminal fragment is crucial for binding, the full-length peptide has a higher affinity. researchgate.net Schild plot analysis confirmed the competitive nature of this interaction. researchgate.net
Species differences in receptor structure can lead to variations in ligand affinity. guidetopharmacology.org For instance, studies comparing human and rabbit motilin receptors revealed different affinities for various motilin fragments, including Mot-(1-9) and Mot-(1-12), underscoring that the N-terminal portion's interaction is species-dependent. nih.gov
Agonist Efficacy and Potency Characterization of pMot (1-14), Leu(13)-
The truncated analogue of porcine motilin, pMot (1-14), Leu(13)-, and its derivatives have been instrumental in elucidating the structure-activity relationships of motilin receptor agonists. Studies involving systematic replacement of amino acid residues have provided detailed insights into their efficacy and potency.
In functional assays using isolated rabbit duodenal segments, a comprehensive alanine (B10760859) and D-amino acid scan of [Leu13]pMOT(1-14) revealed that all the tested analogues behaved as full agonists, capable of inducing a maximal contractile response comparable to the parent peptide. nih.gov This indicates that the intrinsic ability to fully activate the motilin receptor is retained despite substitutions at various positions within the N-terminal 1-11 sequence. nih.gov
The potency of these analogues, however, varied significantly depending on the specific amino acid substitution. Potency is typically quantified by the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency. Concurrently, the binding affinity of these peptides to the motilin receptor, expressed as the pIC50 (the negative logarithm of the concentration that displaces 50% of a radiolabeled tracer), was also determined using rabbit antral smooth muscle homogenates. nih.gov
A strong correlation (r = 0.96) was observed between the binding affinities (pIC50) and the functional potencies (pEC50) of these analogues, although pEC50 values were consistently lower than pIC50 values. nih.gov Significant reductions in potency (a decrease of more than two log units) were observed upon replacement of Phenylalanine at position 1 (Phe1), Isoleucine at position 4 (Ile4), or Tyrosine at position 7 (Tyr7) with Alanine. nih.gov Similarly, substituting Proline at position 3 (Pro3), Isoleucine at position 4 (Ile4), or Threonine at position 6 (Thr6) with their respective D-isomers also led to a substantial loss of potency. nih.gov The most pronounced decrease in both binding and functional activity resulted from modifications at position 4, highlighting its critical role in receptor interaction. nih.gov These findings suggest that the pharmacophore of motilin is largely defined by the aromatic rings of Phe1 and Tyr7 and the aliphatic side chains of Valine at position 2 and Ile4. nih.gov
Interactive Data Table: Potency and Binding Affinity of pMot (1-14), Leu(13)- Analogues
| Compound | pEC50 | pIC50 |
| [Ala1, Leu13]pMOT(1-14) | < 5.0 | 5.7 |
| [Ala2, Leu13]pMOT(1-14) | 6.8 | 7.7 |
| [Ala3, Leu13]pMOT(1-14) | 7.5 | 8.0 |
| [Ala4, Leu13]pMOT(1-14) | < 5.0 | < 5.0 |
| [Ala5, Leu13]pMOT(1-14) | 7.4 | 8.1 |
| [Ala6, Leu13]pMOT(1-14) | 7.3 | 7.9 |
| [Ala7, Leu13]pMOT(1-14) | < 5.0 | 5.8 |
| [D-Phe1, Leu13]pMOT(1-14) | 6.2 | 7.1 |
| [D-Val2, Leu13]pMOT(1-14) | 6.9 | 7.6 |
| [D-Pro3, Leu13]pMOT(1-14) | < 5.0 | 5.3 |
| [D-Ile4, Leu13]pMOT(1-14) | < 5.0 | < 5.0 |
| [D-Phe5, Leu13]pMOT(1-14) | 7.2 | 7.7 |
| [D-Thr6, Leu13]pMOT(1-14) | < 5.0 | 5.9 |
| [D-Tyr7, Leu13]pMOT(1-14) | 6.6 | 7.3 |
| Data sourced from a study on rabbit antral smooth muscle homogenate and duodenal segments. nih.gov |
Motilin Receptor Subtype Analysis and Ligand Selectivity
The pharmacological actions of motilin and its analogues are mediated by specific motilin receptors, which exhibit heterogeneity, suggesting the existence of receptor subtypes. physiology.orgreprocell.com This subtype diversity is a key factor in the observed ligand selectivity and species-specific responses.
Research has identified at least two distinct motilin receptor subtypes in the gastrointestinal tract: a muscular subtype ("m") located on smooth muscle cells and a neural subtype ("n") found on enteric nerves. physiology.orgreprocell.comnih.gov Studies in the human antrum have shown that motilin receptors are predominantly located in the neural preparations compared to the muscular tissue. physiology.org These subtypes exhibit different pharmacological profiles. For instance, in the rabbit colon, the synthetic antagonist MOT 1-12 CH2NH demonstrated a five times greater affinity for neural receptors than for muscular receptors, a selectivity that was consistent across different parts of the gut, such as the antrum. nih.gov This suggests that while the receptor subtypes are distinct, their fundamental pharmacological properties are conserved in different anatomical locations within the same species. nih.gov
The concept of ligand selectivity is further underscored by significant species differences in the effects of motilin analogues. A striking example is the analogue [Phe3,Leu13]porcine motilin, which acts as a motilin receptor antagonist in rabbits and humans but functions as a full agonist in the chicken small intestine. physiology.orgkuleuven.be This disparity in activity points to structural differences in the motilin receptors between these species. physiology.org Such species-specific heterogeneity is an important consideration in the development of motilin receptor-targeted therapeutics. physiology.orgreprocell.com
Furthermore, even within the same species, the mechanism of action can differ depending on the receptor subtype being activated. In humans, low doses of the motilide erythromycin (B1671065) induce antral phase III contractions via a neurally-mediated pathway that is sensitive to atropine, indicating the involvement of the "n" receptor subtype and subsequent cholinergic activation. physiology.org In contrast, higher doses of erythromycin appear to act directly on the "m" receptor subtype on smooth muscle, as this effect is independent of muscarinic blockade. physiology.org These findings support the notion that the neural motilin receptor is more sensitive to certain agonists than the muscular receptor. physiology.org
The hypotensive effects observed with [Leu13]motilin provide additional evidence for receptor diversity. In dogs, the gastrointestinal motor responses to [Leu13]motilin are completely blocked by the selective motilin antagonist GM-109. researchgate.net However, the transient hypotension induced by the same compound is unaffected by GM-109, suggesting that this cardiovascular effect is mediated by a different receptor type or pathway, possibly involving endothelium-dependent relaxation via nitric oxide. researchgate.net
Interactive Data Table: Ligand Selectivity for Motilin Receptor Subtypes
| Compound | Receptor Subtype Preference | Species/Tissue | Effect |
| MOT 1-12 CH2NH | Neural > Muscular | Rabbit Colon/Antrum | Antagonist with higher affinity for neural receptors. nih.gov |
| [Phe3,Leu13]porcine motilin | Species-dependent | Rabbit/Human | Antagonist. physiology.orgkuleuven.be |
| [Phe3,Leu13]porcine motilin | Species-dependent | Chicken Small Intestine | Full Agonist. kuleuven.be |
| Erythromycin (low dose) | Neural | Human Antrum | Agonist (neurally mediated). physiology.org |
| Erythromycin (high dose) | Muscular | Human Antrum | Agonist (direct muscular effect). physiology.org |
| [Leu13]motilin | Gastrointestinal Motilin Receptor | Dog Gastric Antrum/Duodenum | Agonist (motor effects blocked by GM-109). researchgate.net |
| [Leu13]motilin | Non-motilin Receptor (hypotensive effect) | Dog | Vasodilator (effect not blocked by GM-109). researchgate.net |
Structure Activity Relationship Sar Investigations of Pmot 1 14 , Leu 13
Elucidating the Role of the N-Terminal Pyroglutamyl Moiety in Biological Activity
The N-terminal region of motilin is essential for its biological activity. nih.govnih.gov Studies on motilin fragments have demonstrated that the removal of the first few amino acids at the N-terminus results in a dramatic loss of potency. nih.gov For instance, fragments 2-22 and 3-22 were found to be over 1,000 times less potent than the full native motilin (1-22) molecule. nih.gov This highlights the critical role of the initial N-terminal sequence in receptor recognition and activation.
Functional Impact of Leucine (B10760876) at Position 13 on Receptor Binding and Activation
The native porcine motilin sequence contains a methionine (Met) residue at position 13. wikipedia.org The substitution of this methionine with leucine (Leu) in pMot (1-14), Leu(13)- has a profound functional impact, shifting the molecule's activity profile. This single amino acid change is a key feature in some motilin analogs that exhibit antagonist properties. nih.govold-herborn-university.de For example, the analog [Phe³, Leu¹³] porcine motilin was identified as a motilin receptor antagonist. nih.govold-herborn-university.de
The substitution of methionine with the similarly hydrophobic but structurally different leucine at position 13 can alter the peptide's conformational flexibility or its specific interactions within the receptor binding pocket. While the N-terminal portion of motilin is considered the primary driver of agonist activity, the C-terminal region, including position 13, is thought to stabilize the binding of the molecule to the motilin receptor (MLN-R). nih.gov This alteration from Met to Leu likely disrupts the optimal conformation required for receptor activation following binding, leading to a molecule that can occupy the receptor but fails to elicit a full biological response, thereby acting as an antagonist. Cyclic motilin-like polypeptides containing leucine at position 13 have been noted to possess a higher affinity for their receptor than their methionine-containing counterparts. google.com
Critical Residues within the (1-14) Sequence Essential for Pharmacophore Definition
The N-terminal fragment of motilin contains the essential pharmacophore responsible for its biological activity. nih.gov Extensive SAR studies, particularly alanine (B10760859) (Ala) and D-amino acid scanning of the [Leu¹³]pMot(1-14) template, have pinpointed the specific residues that are indispensable for receptor binding and activation. nih.gov These studies have shown that the biological activity of motilin is predominantly determined by the first seven amino acids. nih.gov
The most significant reductions in potency, by more than two orders of magnitude, were observed when residues Phenylalanine (Phe) at position 1, Isoleucine (Ile) at position 4, and Tyrosine (Tyr) at position 7 were replaced by Alanine. nih.govresearchgate.net This indicates that the aromatic side chains of Phe¹ and Tyr⁷, and the aliphatic side chain of Ile⁴ are crucial components of the pharmacophore. nih.gov The data suggest that these residues likely form key hydrophobic and aromatic interactions with complementary pockets within the motilin receptor. Other residues, such as Proline (Pro) at position 3, Phenylalanine (Phe) at position 5, and Threonine (Thr) at position 6, are thought to play a role in stabilizing the bioactive conformation of the peptide. nih.gov
| Position | Original Residue | Substituted Residue | Observed Effect on Potency | Reference |
|---|---|---|---|---|
| 1 | Phenylalanine (Phe) | Alanine (Ala) | Large reduction in potency | nih.govresearchgate.net |
| 4 | Isoleucine (Ile) | Alanine (Ala) | Largest drop in potency | nih.govresearchgate.net |
| 7 | Tyrosine (Tyr) | Alanine (Ala) | Large reduction in potency | nih.govresearchgate.net |
For all the tested compounds, a strong correlation was found between their ability to displace bound motilin (pIC₅₀) and their ability to induce contractions (pEC₅₀), confirming that these residues are critical for both binding and signal transduction. nih.gov
Conformational Requirements for Motilin Receptor Ligand Binding
The binding of a peptide ligand to its receptor is highly dependent on the three-dimensional conformation of both molecules. For motilin and its analogs, specific structural arrangements are necessary for effective interaction with the motilin receptor, a Class A G protein-coupled receptor (GPCR). nih.gov
Structural studies have revealed that upon binding, the motilin peptide adopts a distinct conformation. wikipedia.orgnih.gov The N-terminal portion of the molecule, from residue 1 to 5, is deeply buried within a hydrophobic orthosteric subpocket of the receptor and is crucial for its activity. nih.gov This N-terminal segment is structured with a turn that resembles a classical beta-turn. wikipedia.org In contrast, the C-terminal portion of the peptide, from approximately residue 9 to 20 in the full motilin, forms an ordered alpha-helical structure. wikipedia.orgnih.gov This alpha-helix engages with the extracellular subpocket of the receptor. nih.gov
The binding of the ligand induces conformational changes in the receptor, leading to its activation. researchgate.net This involves the outward movement of transmembrane helix 6 (TM6) and an inward shift of TM7, which are characteristic of class A GPCR activation. nih.gov The interaction is stabilized by specific contacts; for example, the side chains of Tyr⁷ and Leu¹⁰ in native motilin make hydrophobic contacts with the receptor's N-terminus. nih.gov Furthermore, a salt bridge between Arg¹² of the peptide and an acidic residue (D182) in the receptor's second extracellular loop is important for high-affinity binding. nih.gov These findings underscore the requirement for a specific folded structure of the motilin analog, where the N-terminal pharmacophore can correctly orient itself within the receptor's binding pocket, stabilized by interactions from the more C-terminal residues.
In Vitro and Ex Vivo Functional Characterization in Biological Systems
Assessment of Contractile Responses in Isolated Gastrointestinal Smooth Muscle Preparations
The primary physiological effect of motilin and its analogs is the stimulation of gastrointestinal motility. google.com.na Therefore, a key aspect of characterizing pMot (1-14), Leu(13)- involves assessing its ability to induce contractions in isolated gastrointestinal smooth muscle tissues. These ex vivo preparations maintain the complex interplay of cells and receptors found in the native environment, offering a physiologically relevant model to study contractile responses.
The organ bath technique is a cornerstone for studying the pharmacology and physiology of isolated tissues. nih.gov This methodology allows for the precise control of the tissue's environment, including temperature, oxygenation, and nutrient supply, while measuring isometric or isotonic contractions in response to pharmacological agents.
In the context of pMot (1-14), Leu(13)-, isolated segments of rabbit duodenum are frequently used. nih.gov These tissue preparations are mounted in an organ bath filled with a physiological salt solution, and the contractile activity is recorded using a force transducer. This setup enables the construction of dose-response curves to determine the potency and efficacy of the compound. The use of isolated tissue baths is a long-established and important tool in pharmacological research, providing a reliable method to relate the concentration of an agent to the contractility of the muscle. nih.gov
Studies using isolated rabbit duodenal segments have demonstrated that pMot (1-14), Leu(13)- induces contractions. nih.gov The potency of pMot (1-14), Leu(13)- and its analogs is often quantified by determining the pEC50 value, which is the negative logarithm of the concentration that produces 50% of the maximal contractile response. nih.gov Research has shown a strong correlation between the receptor binding affinity (pIC50) and the contractile response (pEC50) for various analogs of [Leu13]pMOT(1-14), indicating that the contractile effect is mediated through the motilin receptor. nih.gov
Table 1: Contractile Activity of pMot (1-14), Leu(13)- Analogs in Isolated Rabbit Duodenum
| Compound | pEC50 |
| [Leu13]pMOT(1-14) | <4.5 |
| [Phe3, Ala5, Leu13]pMOT(1-14) | <4.5 |
| [Phe3, Phe7, Leu13]pMOT(1-14) | <4.5 |
| [Phe3, D-Ala8, Leu13]pMOT(1-14) | <4.5 |
| [Phe3, Ala11, Leu13]pMOT(1-14) | <4.5 |
| [Leu2, Phe3, Leu13]pMOT(1-14) | <4.5 |
| pEC50 is the negative logarithm of the concentration producing 50% of the maximal contractile response. | |
| Data sourced from Patent CA2127331C. google.com.na |
Receptor Internalization and Desensitization Studies in Cultured Cells
Prolonged exposure of a receptor to its agonist often leads to desensitization, a process that dampens the cellular response, and receptor internalization, where the receptor is removed from the cell surface. nih.govfrontiersin.org These are crucial regulatory mechanisms that prevent overstimulation of the cell.
Studying the ability of pMot (1-14), Leu(13)- to induce motilin receptor internalization and desensitization provides insights into its long-term effects and potential for tachyphylaxis (rapidly diminishing response to successive doses of a drug). These studies are typically conducted in cultured cells expressing the motilin receptor. Techniques such as fluorescence microscopy or flow cytometry can be used to visualize and quantify the movement of fluorescently tagged receptors from the plasma membrane to intracellular compartments upon agonist stimulation. nih.govmdpi.complos.org While specific data on pMot (1-14), Leu(13)- induced internalization and desensitization is not available in the provided search results, these studies are fundamental to a comprehensive functional characterization.
Computational and Biophysical Approaches to Peptide Receptor Interactions
Molecular Docking Simulations for pMot (1-14), Leu(13)- and Motilin Receptor
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial in drug discovery for modeling the interaction between a ligand, such as the motilin analog pMot (1-14), Leu(13)-, and its target, the motilin receptor (MLNR), a G protein-coupled receptor (GPCR). reprocell.comnih.govguidetopharmacology.org The process involves sampling a vast number of possible conformations and orientations of the peptide within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. pnrjournal.com
For the pMot (1-14), Leu(13)- peptide, docking simulations would aim to elucidate the specific molecular interactions that govern its agonist activity. The motilin receptor, like other GPCRs, possesses a complex three-dimensional structure with transmembrane helices forming a binding pocket. guidetopharmacology.orgdrugbank.com Docking algorithms would explore how the 14 amino acid residues of the peptide fit into this pocket, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex. Given that the N-terminal region of motilin is critical for its biological activity, docking studies would focus on how residues in this segment of pMot (1-14), Leu(13)- engage with the receptor. nih.gov
While specific docking studies for pMot (1-14), Leu(13)- are not extensively detailed in the public domain, the key interaction hotspots can be inferred from structure-activity relationship (SAR) studies. These studies act as an experimental guide for validating computational models. Research involving alanine (B10760859) and D-isomer scanning of [Leu13]pMOT(1-14) has identified the pharmacophore—the essential molecular features responsible for biological activity. nih.gov
The primary interaction hotspots are concentrated in the N-terminal portion of the peptide. nih.gov The aromatic side chains of Phenylalanine at position 1 (Phe1) and Tyrosine at position 7 (Tyr7), along with the aliphatic side chains of Valine at position 2 (Val2) and Isoleucine at position 4 (Ile4), are critical for binding and activity. nih.gov A docking model would predict a binding pose where these residues are buried deep within the receptor's binding pocket, making substantive contact with complementary hydrophobic and aromatic pockets within the receptor's transmembrane domains.
Conversely, residues like Proline at position 3 (Pro3), Phenylalanine at position 5 (Phe5), and Threonine at position 6 (Thr6) are thought to be crucial for stabilizing the peptide's bioactive conformation, which is the specific three-dimensional shape required for effective receptor binding and activation. nih.gov A predicted binding pose would show these residues orienting the critical pharmacophore residues correctly for optimal interaction. The table below summarizes the key residues of pMot (1-14), Leu(13)- predicted to be crucial for receptor interaction based on SAR data. nih.gov
| Residue Position | Amino Acid | Predicted Role in Interaction |
| 1 | Phenylalanine (Phe) | Aromatic ring forms key part of the pharmacophore |
| 2 | Valine (Val) | Aliphatic side chain contributes to binding |
| 3 | Proline (Pro) | Stabilizes bioactive conformation |
| 4 | Isoleucine (Ile) | Aliphatic side chain is a critical part of the pharmacophore |
| 5 | Phenylalanine (Phe) | May help stabilize bioactive conformation |
| 6 | Threonine (Thr) | Stabilizes bioactive conformation |
| 7 | Tyrosine (Tyr) | Aromatic ring forms key part of the pharmacophore |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the conformational dynamics of proteins and their ligands, mimicking their behavior in a biological environment. nih.govnih.gov For the pMot (1-14), Leu(13)- peptide and its complex with the motilin receptor, MD simulations can offer insights that are inaccessible through static docking models.
An MD simulation would begin with the docked complex of pMot (1-14), Leu(13)- and the motilin receptor placed in a simulated physiological environment, including water molecules and ions. nih.gov Over the course of the simulation (typically spanning nanoseconds to microseconds), the trajectory of the peptide and receptor atoms would be tracked. This allows for the analysis of the stability of the binding pose, the flexibility of different regions of the peptide and receptor, and the specific dynamics of their interaction. ni.ac.rs For instance, simulations can reveal how the peptide's binding induces conformational changes in the receptor, which is the first step in signal transduction. nih.gov
Furthermore, MD simulations are crucial for the conformational analysis of the pMot (1-14), Leu(13)- peptide itself. SAR studies suggest that residues Pro3, Phe5, and Thr6 are important for stabilizing the peptide's active shape. nih.gov MD simulations can explore the peptide's conformational landscape in solution, identifying the most stable secondary structures (e.g., turns or helical segments) and assessing how these conformations are influenced by the solvent environment. This provides a dynamic understanding of the ligand's structure before it even binds to the receptor. The root-mean-square fluctuation (RMSF) can be calculated to identify which residues in the peptide are most flexible and which are constrained, potentially as part of a stable structural motif. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Motilin Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.net For motilin analogs like pMot (1-14), Leu(13)-, QSAR is a valuable tool for understanding which molecular features are key to receptor binding and functional potency, thereby guiding the design of new analogs with enhanced properties. science.gov
The foundation of a QSAR model is a dataset of structurally related compounds with experimentally determined biological activities. A study performing D-amino acid and alanine scans on [Leu13]pMOT(1-14) provides an ideal dataset for such an analysis. nih.gov In this study, each amino acid from position 1 through 11 was systematically replaced by either its D-isomer or by alanine. The resulting analogs were then tested for their ability to bind to the motilin receptor (measured as pIC50) and to induce a biological response (measured as pEC50). nih.gov
The data revealed that substitutions at positions 1 (Phe), 4 (Ile), and 7 (Tyr) with alanine, and at positions 3 (Pro), 4 (Ile), and 6 (Thr) with their D-isomers, led to a significant reduction in potency. nih.gov This information can be translated into numerical descriptors (e.g., representing hydrophobicity, size, or electronic properties of the amino acid side chains) to build a mathematical model. This model can then be used to predict the activity of new, unsynthesized analogs. The strong correlation (r = 0.96) observed between the binding affinity (pIC50) and the contractile response (pEC50) for these analogs validates that the receptor binding directly translates to functional activity. nih.gov
The table below presents a selection of data from the alanine scan of [Leu13]pMOT(1-14), which could be used to develop a QSAR model. nih.gov
| Analog (Substitution in [Leu13]pMOT(1-14)) | pIC50 (Receptor Binding) | pEC50 (Contractile Response) |
| Parent Peptide | 8.8 | 8.2 |
| [Ala1] | 6.4 | 6.0 |
| [Ala2] | 8.0 | 7.6 |
| [Ala3] | 8.4 | 8.0 |
| [Ala4] | <5.0 | <5.0 |
| [Ala5] | 8.1 | 7.4 |
| [Ala7] | 6.3 | 5.9 |
Data derived from D-amino acid and alanine scans of the bioactive portion of porcine motilin. nih.gov
Spectroscopic Techniques for Peptide Secondary and Tertiary Structure Elucidation
Spectroscopic techniques are fundamental experimental methods for determining the three-dimensional structure of peptides in solution. njust.edu.cn For pMot (1-14), Leu(13)-, methods like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to elucidate its secondary and tertiary structural features, providing an empirical basis for the conformations explored in computational studies. pnrjournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information at the atomic level. tandfonline.com Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign the resonances of all protons in the peptide. acs.org The key experiment for structure determination is the Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space (<5 Å), regardless of their position in the primary sequence. acs.org This information generates a set of distance restraints that, when used in conjunction with computational modeling, can be used to calculate a detailed three-dimensional structure of the peptide in solution. tandfonline.com For pMot (1-14), Leu(13)-, NMR could precisely map the conformation around the Pro3-Phe5-Thr6 region to understand how it stabilizes the bioactive structure and define the spatial relationship between the critical pharmacophore residues Phe1, Ile4, and Tyr7. nih.gov
Advanced Research Methodologies and Future Directions in Peptide Biology
Integration of Omics Technologies for Systems-Level Understanding of Motilin Receptor Signaling
A systems-level comprehension of motilin receptor (MTLR) signaling, a member of the G protein-coupled receptor (GPCR) family, necessitates the integration of various "omics" technologies. Upon activation by agonists such as pMot (1-14), Leu(13)-, the motilin receptor initiates a cascade of intracellular events, predominantly through the Gq/11 protein pathway, leading to increased intracellular calcium. While this primary pathway is well-established, a holistic view of the downstream effects requires a multi-omics approach.
Transcriptomics: Analyzing the complete set of RNA transcripts in cells or tissues following motilin receptor activation can reveal changes in gene expression. This can identify genes and pathways that are modulated by motilin signaling, extending beyond the immediate effects on contractility to include potential roles in cellular growth, differentiation, and metabolism.
Proteomics: This involves the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. Proteomic analysis of cells stimulated with motilin analogs can identify the full spectrum of proteins involved in the signaling cascade and subsequent cellular responses. This can uncover novel effector proteins and regulatory mechanisms.
Metabolomics: By examining the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of a cell or organism in response to motilin receptor signaling. This can link receptor activation to changes in cellular energy metabolism and other biochemical pathways.
By integrating data from these omics fields, researchers can construct comprehensive models of the motilin receptor signaling network. This approach is crucial for understanding the full physiological role of motilin and its analogs and for identifying novel therapeutic targets within the pathway.
High-Resolution Structural Determination of Peptide-Receptor Complexes (e.g., Cryo-EM, X-ray Crystallography)
Understanding the precise molecular interactions between peptide agonists and the motilin receptor is fundamental to designing more potent and selective analogs. High-resolution structural techniques like cryogenic electron microscopy (Cryo-EM) and X-ray crystallography are indispensable tools for achieving this.
Recent breakthroughs have provided Cryo-EM structures of the human motilin receptor (MTLR) in complex with its endogenous ligand, motilin, and the macrolide agonist, erythromycin (B1671065). nih.gov These structures reveal critical details about the ligand-binding pocket and the mechanism of receptor activation. nih.gov
The motilin-binding pocket is comprised of two main subpockets:
Orthosteric Subpocket: Located within the transmembrane (TMD) core, this hydrophobic pocket is where the N-terminal pentapeptide of motilin binds, an interaction crucial for the peptide's activity. nih.gov
Extracellular Subpocket: Formed by the extracellular loops (ECLs) and the receptor's N-terminus, this region interacts with the C-terminal portion of motilin. nih.gov
These structural studies have elucidated the specific amino acid residues within the receptor that form hydrogen bonds and other interactions with the peptide ligand. researchgate.net This detailed structural information provides a template for the rational design of novel peptide analogs, such as pMot (1-14), Leu(13)-, with modified residues aimed at enhancing binding affinity, selectivity, and functional activity. The high sequence similarity between the motilin receptor and the ghrelin receptor makes these structural insights particularly valuable for designing specific ligands that can differentiate between these two related receptors. nih.govresearchgate.net
| Technique | Resolution | Key Findings for Motilin Receptor |
| Cryo-EM | 3.2 Å | Revealed the binding poses of motilin and erythromycin, identifying a two-subpocket binding site for motilin. nih.gov |
| X-ray Crystallography | N/A for MTLR | A powerful technique for obtaining high-resolution atomic structures of protein-ligand complexes. springernature.commemtein.com |
Application of Artificial Intelligence and Machine Learning in Peptide Design and Prediction
The vast chemical space of possible peptide sequences presents a significant challenge for traditional drug discovery. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the design of novel therapeutic peptides, including motilin receptor agonists. drgpcr.comajol.info
Deep generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can learn from existing databases of peptide sequences and their properties. nih.govoup.com These models can then generate novel peptide sequences with a high probability of possessing desired characteristics, such as strong binding affinity for the motilin receptor. oup.com
Predictive Modeling: ML algorithms can be trained to predict the bioactivity of a peptide sequence, its binding affinity to the motilin receptor, and other pharmacological properties. ajol.info
De Novo Design: Generative models can create entirely new peptide sequences that are optimized for specific functions, potentially leading to the discovery of agonists with improved potency and stability compared to existing analogs. nih.gov
Lead Optimization: AI can suggest modifications to existing peptides, like pMot (1-14), Leu(13)-, to enhance their therapeutic properties. nih.gov
By integrating AI and ML into the peptide design workflow, researchers can significantly reduce the time and cost associated with identifying promising new drug candidates, moving more efficiently from computational design to experimental validation. drgpcr.comscilit.com
Exploration of Allosteric Modulation of Motilin Receptors by Peptide Analogs
Allosteric modulators offer a sophisticated approach to drug design for GPCRs. nih.gov Unlike orthosteric ligands that bind to the same site as the endogenous agonist, allosteric modulators bind to a distinct site on the receptor. nih.govacs.org This can lead to several advantages, including higher receptor subtype selectivity and a more nuanced "fine-tuning" of the receptor's response to the endogenous ligand. nih.govfrontiersin.org
Allosteric modulators can be categorized as:
Positive Allosteric Modulators (PAMs): Enhance the effect of the orthosteric agonist. nih.govsciprofiles.com
Negative Allosteric Modulators (NAMs): Inhibit the effect of the orthosteric agonist. nih.govacs.org
Neutral Allosteric Ligands (NALs): Bind to the allosteric site without affecting agonist activity but can block other allosteric modulators. acs.org
The exploration of peptide analogs as allosteric modulators for the motilin receptor is a promising area of research. Peptides, due to their larger size and more complex structures compared to small molecules, can form extensive interactions with the extracellular domains of receptors, which are common locations for allosteric sites. nih.gov Identifying peptide analogs that can allosterically modulate the motilin receptor could lead to the development of novel therapeutics for gastrointestinal motility disorders with improved safety and efficacy profiles. frontiersin.org
Development of Novel Biosensors and Probes for Motilin Receptor Imaging
To better understand the dynamics of motilin receptor signaling in real-time and within a cellular context, the development of novel biosensors and imaging probes is essential. These tools allow for the direct visualization of receptor activation, trafficking, and interaction with downstream signaling partners.
One approach is the development of genetically encoded biosensors. For instance, nanobody-based sensors have been created to detect the active conformation of β-arrestins, key proteins involved in the desensitization and internalization of GPCRs like the motilin receptor. pnas.org These sensors can be used in enzyme complementation assays to monitor receptor-β-arrestin interactions upon agonist stimulation. pnas.org
Another strategy involves the creation of fluorescently labeled ligands. By attaching a fluorescent dye to a motilin analog, it is possible to directly visualize the binding of the ligand to the receptor on the cell surface and track its internalization. This provides valuable information on receptor pharmacology and dynamics. While specific probes for the motilin receptor are still in early development, the principles have been successfully applied to many other GPCRs.
These advanced imaging techniques provide spatiotemporal information about motilin receptor signaling that is often unattainable with traditional biochemical assays, offering deeper insights into its cellular function.
Investigating the Fundamental Biological Roles of Pyroglutamyl Peptides in Cellular Processes
pMot (1-14), Leu(13)- belongs to the class of pyroglutamyl (pGlu) peptides, which are characterized by an N-terminal pyroglutamic acid residue. kyoto-u.ac.jp This modification results from the intramolecular cyclization of an N-terminal glutamine or glutamic acid. sciopen.com The formation of the pGlu residue has significant biological implications. nih.gov
Key features of pyroglutamyl peptides include:
Increased Stability: The cyclic structure of the pGlu residue protects the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. morressier.comthieme-connect.de This increased stability can prolong the biological activity of the peptide.
Diverse Biological Activities: A wide range of endogenous peptides and proteins contain an N-terminal pGlu residue. nih.gov Beyond their role in receptor activation, pGlu peptides have been reported to possess various health-promoting properties, including anti-inflammatory and hepatoprotective activities. sciopen.commorressier.com
The presence of the pyroglutamyl residue in pMot (1-14), Leu(13)- is therefore not just a structural feature but a key determinant of its stability and biological function as a motilin receptor agonist. creative-proteomics.comresearchgate.netresearchgate.net Understanding the broader roles of pyroglutamyl peptides in cellular processes provides a richer context for appreciating the pharmacology of this motilin analog. nih.gov
Expanding the Scope of in vitro and ex vivo Models for Mechanistic Insights
A diverse array of in vitro and ex vivo models are crucial for elucidating the mechanisms of action of motilin receptor agonists like pMot (1-14), Leu(13)-. nih.gov These models allow for detailed investigation of receptor binding, signal transduction, and physiological responses in a controlled environment. nih.gov
In Vitro Models:
Recombinant Cell Lines: Cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are genetically engineered to express the human motilin receptor. reprocell.com These cells are used in high-throughput screening assays to measure the potency and efficacy of new compounds by detecting downstream signals, such as intracellular calcium mobilization. reprocell.comed.ac.uk
Isolated Cell Preparations: Dispersed smooth muscle cells from the gastrointestinal tract can be used to study the direct contractile effects of motilin agonists. frontiersin.org
Ex Vivo Models:
Isolated Tissue Preparations: Strips of smooth muscle from various regions of the gastrointestinal tract (e.g., stomach, duodenum, colon) from animals like rabbits are mounted in organ baths. reprocell.comtandfonline.com These preparations are used to measure the contractile or relaxant responses to motilin analogs, providing insights into their effects on gut motility. nih.govfrontiersin.org The response in these tissues can be mediated by receptors on smooth muscle cells or on enteric neurons within the tissue. frontiersin.org
Transgenic Animal Models: Since the motilin system is absent in rodents, transgenic mice expressing the human motilin receptor have been developed. nih.govnih.govbiorxiv.orgplos.org These animals provide a valuable in vivo and ex vivo platform to study the effects of motilin receptor agonists on gastric emptying and gastrointestinal contractility in a manner that is more relevant to human physiology. nih.govresearchgate.net
These models, ranging from single cells to complex tissues, provide a powerful toolkit for the detailed pharmacological characterization of pMot (1-14), Leu(13)- and other motilin receptor ligands. nih.gov
| Model System | Type | Key Application |
| CHO/HEK293 Cells | In Vitro | High-throughput screening, signal transduction assays (e.g., calcium flux). reprocell.com |
| Rabbit Duodenum Strips | Ex Vivo | Measurement of smooth muscle contraction and physiological response. frontiersin.org |
| Human Motilin Receptor Transgenic Mice | In Vivo / Ex Vivo | Study of gastric emptying and motility in a system mimicking human physiology. nih.govplos.org |
Q & A
Q. What are the established protocols for synthesizing pMot (1-14), Leu(13)-, and how can purity be verified?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method, utilizing Fmoc/t-Bu chemistry for sequential amino acid coupling. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended for purification, followed by mass spectrometry (MS) for molecular weight validation. Purity thresholds (>95%) should be confirmed using analytical HPLC with UV detection at 214 nm .
- Example Workflow :
| Step | Technique | Purpose | Validation Criteria |
|---|---|---|---|
| 1 | SPPS | Peptide assembly | Coupling efficiency (>99%) |
| 2 | RP-HPLC | Purification | Elution profile matching reference |
| 3 | MS | Mass verification | Observed vs. theoretical mass (Δ < 0.1%) |
Q. Which analytical techniques are recommended for characterizing the structural integrity of pMot (1-14), Leu(13)-?
- Methodological Answer : Circular dichroism (CD) spectroscopy is critical for assessing secondary structure (e.g., α-helix, β-sheet content) in solution. Nuclear magnetic resonance (NMR) spectroscopy provides residue-specific conformational data, though it requires isotopic labeling (e.g., ¹³C/¹⁵N) for detailed analysis. Pair these with dynamic light scattering (DLS) to evaluate aggregation states under varying pH and temperature conditions .
Q. How should researchers design initial bioactivity assays for pMot (1-14), Leu(13)- to ensure reproducibility?
- Methodological Answer : Use cell-based assays (e.g., luciferase reporter systems) to measure receptor activation, with dose-response curves (EC₅₀ calculations) and negative controls (e.g., scrambled peptide). Include intra- and inter-assay replicates to assess variability. Pre-screen peptide stability in assay buffers via HPLC to rule out degradation artifacts .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the receptor binding affinity of pMot (1-14), Leu(13)- across studies?
- Methodological Answer : Conduct a systematic review using databases like PubMed and Web of Science, focusing on experimental variables (e.g., buffer composition, assay temperature). Apply meta-analysis with random-effects models to quantify heterogeneity. Validate findings through orthogonal assays (e.g., surface plasmon resonance vs. radioligand binding) to isolate methodological biases .
- Key Statistical Approach :
Where = Cochran’s Q statistic; = number of studies. Values >50% indicate significant variability requiring subgroup analysis .
Q. How can computational modeling be integrated with experimental data to predict the tertiary structure of pMot (1-14), Leu(13)-?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with NMR-derived distance restraints. Use homology modeling if structural homologs exist (e.g., via SWISS-MODEL). Validate predictions by mutating critical residues (e.g., Leu13) and measuring conformational changes via CD or fluorescence resonance energy transfer (FRET) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
